

# Doripenem Clinical Trial Outcomes: A Comparative Meta-Analysis

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## Compound of Interest

Compound Name: *Doripenem*

Cat. No.: *B194130*

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This guide provides a comprehensive comparison of clinical trial outcomes for **doripenem**, a broad-spectrum carbapenem antibiotic, against other antibacterial agents. The data presented is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) to offer an objective overview of its efficacy and safety in treating various serious infections.

## Comparative Efficacy and Safety of Doripenem

**Doripenem** has been extensively studied for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia, including ventilator-associated pneumonia (VAP). Meta-analyses consistently demonstrate that **doripenem** has a similar clinical and microbiological success rate compared to other carbapenems and relevant comparator antibiotics.

While generally well-tolerated, some studies have noted a numerically higher but not statistically significant incidence of adverse events and all-cause mortality with **doripenem** compared to comparators. Notably, a clinical trial for VAP was terminated early due to safety concerns, leading to a US Food and Drug Administration (FDA) label change highlighting an increased risk of death in VAP patients.

## Doripenem in Complicated Intra-Abdominal Infections (cIAI)

Meta-analyses indicate that **doripenem** is as effective as other carbapenems, such as meropenem and imipenem, for the treatment of cIAI.

## Doripenem in Complicated Urinary Tract Infections (cUTI)

For cUTI, **doripenem** has been shown to have a higher clinical success rate compared to levofloxacin. A systematic review and meta-analysis estimated the microbiological eradication rate for **doripenem** in cUTI to be 81%.

## Doripenem in Nosocomial Pneumonia (including VAP)

In the treatment of nosocomial pneumonia, meta-analyses have found that **doripenem** has similar clinical and microbiological cure rates, as well as all-cause mortality, when compared to other antimicrobial agents like imipenem/cilastatin, meropenem, and piperacillin/tazobactam. However, one meta-analysis of five clinical studies reported clinical cure rates of 60.7% for **doripenem** and 57.3% for comparators in patients with hospital-acquired pneumonia (HAP) and VAP.

## Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of **doripenem** with comparator antibiotics across different infection types.

Table 1: Clinical and Microbiological Outcomes of **Doripenem** vs. Comparators (Overall Infections)

Outcome	Doripenem vs. Comparators	Odds Ratio (95% CI)	p-value	Reference
Clinical Success Rate	Similar	1.15 (0.79–1.66)	---	
Microbiological Eradication Rate	Similar	1.08 (0.86–1.36)	---	
Adverse Events	Similar	0.98 (0.83–1.17)	---	
All-Cause Mortality	Similar	1.08 (0.77–1.51)	0.67	

Table 2: Clinical Outcomes of **Doripenem** vs. Comparators by Infection Type

Infection Type	Outcome	Doripenem vs. Comparators	Odds Ratio (95% CI)	Reference
Pneumonia	Clinical Success Rate	Similar	0.84 (0.46–1.53)	
Complicated Intra-Abdominal Infections	Clinical Success Rate	Similar	1.00 (0.57–1.72)	
Complicated Urinary Tract Infections	Clinical Success Rate	Higher	1.89 (1.13–3.17)	

## Experimental Protocols

The following are detailed methodologies from key randomized controlled trials cited in the meta-analyses.

### Complicated Intra-Abdominal Infection (cIAI) Trial Protocol (Doripenem vs. Meropenem)

- Study Design: A prospective, multicenter, double-blind, noninferiority study.

- Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention.
- Intervention:
  - **Doripenem**: 500 mg administered intravenously every 8 hours.
  - Meropenem: 1 g administered intravenously every 8 hours.
- Treatment Duration: A minimum of 9 doses of IV therapy, with the option to switch to oral amoxicillin/clavulanate for a total of 5 to 14 days of antibacterial therapy, based on clinical improvement.
- Primary Efficacy Endpoints:
  - Clinical cure rate in the microbiologically evaluable population at the test-of-cure visit (21-60 days after completion of therapy).
  - Clinical cure rate in the microbiological modified intent-to-treat (mMITT) population.
- Noninferiority Margin: The lower limit of the 2-sided 95% confidence interval for the difference in clinical cure rates was  $> -15\%$ .

## Complicated Urinary Tract Infection (cUTI) Trial Protocol (Doripenem vs. Levofloxacin)

- Study Design: A prospective, multicenter, double-blind, randomized controlled trial.
- Patient Population: Adult patients with a diagnosis of complicated lower UTI or pyelonephritis.
- Intervention:
  - **Doripenem**: 500 mg administered intravenously every 8 hours.
  - Levofloxacin: 250 mg administered intravenously every 24 hours.

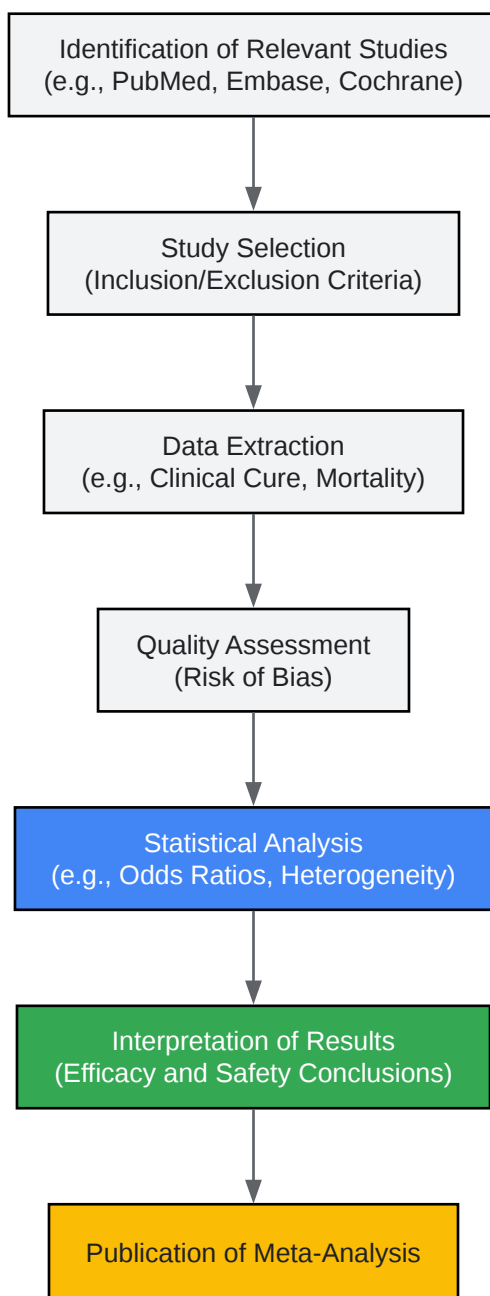
- Treatment Duration: After a minimum of 3 days of IV therapy, patients could be switched to oral levofloxacin to complete a 10-day course.
- Primary Efficacy Endpoint: Microbiological cure rate at the test-of-cure visit (5-11 days after the last dose of antibiotic).

## Ventilator-Associated Pneumonia (VAP) Trial Protocol (Doripenem vs. Imipenem-Cilastatin)

- Study Design: A prospective, double-blind, randomized trial.
- Patient Population: Adult patients with microbiologically confirmed late-onset VAP.
- Intervention:
  - **Doripenem**: 1 g administered as a four-hour infusion every 8 hours for a fixed 7-day course.
  - Imipenem-Cilastatin: 1 g administered as a one-hour infusion every 8 hours for a fixed 10-day course.
- Primary Efficacy Endpoint: Clinical cure rate at the end of therapy in the microbiological intent-to-treat (MITT) population.
- Note: This study was stopped prematurely due to safety concerns in the **doripenem** arm.

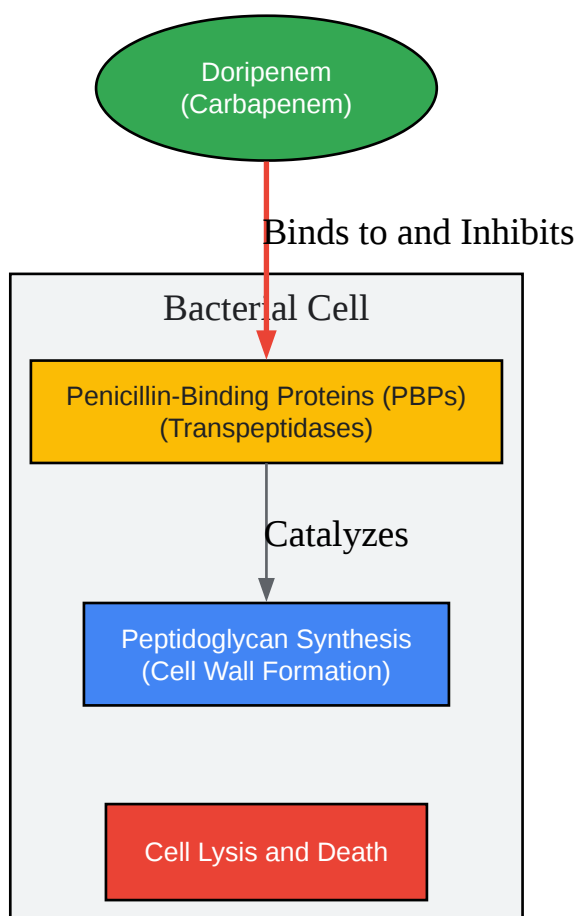
## Visualizations

The following diagrams illustrate key concepts related to the meta-analysis of **doripenem** clinical trials.



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Workflow of a clinical trial meta-analysis.



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#### Mechanism of action of **doripenem**.

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